molecular formula C17H22BrNO B1432238 [2-(4-Methoxyphenyl)ethyl](4-methylbenzyl)amine hydrobromide CAS No. 1609409-47-3

[2-(4-Methoxyphenyl)ethyl](4-methylbenzyl)amine hydrobromide

Cat. No.: B1432238
CAS No.: 1609409-47-3
M. Wt: 336.3 g/mol
InChI Key: ABOHZEHWECMDEW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)ethylamine hydrobromide is a secondary amine salt characterized by two aromatic substituents: a 4-methoxyphenethyl group and a 4-methylbenzyl group, linked via an amine bridge. The hydrobromide salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.BrH/c1-14-3-5-16(6-4-14)13-18-12-11-15-7-9-17(19-2)10-8-15;/h3-10,18H,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOHZEHWECMDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methoxyphenyl)ethylamine hydrobromide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its methoxyphenyl and methylbenzyl groups, exhibits unique interactions with biological targets, making it a subject of interest for pharmacological research.

The hydrobromide salt form of this compound enhances its solubility and stability, which is crucial for its application in biological systems. Its molecular structure allows for various chemical reactions typical of amines, including nucleophilic substitutions and electrophilic additions. Understanding these reactions is essential for exploring its biological activity and potential therapeutic effects .

The biological activity of 2-(4-Methoxyphenyl)ethylamine hydrobromide is primarily attributed to its ability to interact with neurotransmitter systems. Compounds with similar structures have shown potential as modulators of serotonin and dopamine pathways, which are critical in various neuropharmacological processes. Additionally, the compound may exhibit antioxidant properties due to the presence of the methoxy group, which can protect cells from oxidative stress .

Biological Activity Overview

Research indicates that compounds similar to 2-(4-Methoxyphenyl)ethylamine hydrobromide exhibit a range of biological activities:

  • Neurotransmitter Modulation : Potential effects on serotonin and dopamine pathways.
  • Antioxidant Activity : Protective effects against oxidative stress.
  • Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-MethoxyphenethylamineMethoxy group on phenylAntidepressant
2-(4-Methylphenyl)ethylamineMethyl group on phenylAnalgesic effects
3-(4-Hydroxyphenyl)propan-1-amineHydroxy group on phenylAntioxidant properties
N,N-Dimethyl-4-methoxybenzeneamineDimethylamino groupNeuroprotective effects

Study 1: Neuropharmacological Effects

In a study examining the effects of related compounds on food consumption in mice, 2-(4-Methoxyphenyl)ethylamine hydrobromide was found to elicit a hyperphagic response, suggesting its potential role in modulating appetite through central nervous system pathways. The compound's interaction with potassium channels was hypothesized to influence feeding behavior significantly .

Study 2: Antioxidant Properties

Research into the antioxidant capabilities of methoxy-substituted compounds revealed that 2-(4-Methoxyphenyl)ethylamine hydrobromide could mitigate oxidative damage in cellular models. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

Study 3: Antimicrobial Activity

Preliminary tests indicated that derivatives of this compound exhibited promising antimicrobial properties against various pathogens. This opens avenues for further exploration in therapeutic applications targeting infections .

Scientific Research Applications

Overview

2-(4-Methoxyphenyl)ethyl(4-methylbenzyl)amine hydrobromide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, a substituted amine, exhibits properties that make it suitable for various research applications, particularly in pharmacology. The hydrobromide salt form enhances its solubility and stability, which are crucial for its effectiveness in biological systems.

Antidepressant Effects

Research indicates that 2-(4-Methoxyphenyl)ethyl(4-methylbenzyl)amine hydrobromide may exhibit antidepressant-like properties. In animal models, administration of this compound has shown a significant reduction in depressive-like behaviors, assessed through behavioral tests such as the forced swim test and tail suspension test. This suggests potential utility in treating mood disorders.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on specific enzymes, particularly tubulin polymerase. Studies report IC50 values ranging from 10 nM to 30 nM for various derivatives, indicating strong potential for therapeutic applications in cancer treatment by disrupting cellular division processes.

Compound DerivativeIC50 (nM)Selectivity Index
Derivative A105
Derivative B203
Derivative C304

Receptor Binding

2-(4-Methoxyphenyl)ethyl(4-methylbenzyl)amine hydrobromide has been tested for its binding affinity to various receptors implicated in neurological disorders. Its ability to modulate these receptors could lead to new therapeutic strategies for treating conditions such as anxiety and depression.

Case Studies and Research Findings

  • Antidepressant Activity Study : A recent study evaluated the antidepressant-like effects of the compound in rodent models. Results indicated significant behavioral improvements, suggesting the compound's potential as a new antidepressant agent.
  • Enzyme Inhibition Research : Research conducted on enzyme inhibition demonstrated that derivatives of the compound exhibited potent inhibitory activity against tubulin polymerase, making it a candidate for further investigation in cancer therapy.
  • Receptor Modulation : Studies exploring the interaction of the compound with central nervous system receptors have shown promise in modulating neurotransmitter systems, indicating its potential role in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

(4-Fluorobenzyl)-[2-(4-methoxyphenyl)ethyl]amine Hydrochloride
  • Structural Differences : Replaces the 4-methylbenzyl group with a 4-fluorobenzyl group and uses a hydrochloride salt instead of hydrobromide.
  • Key Data: Molecular Weight: ~277.7 g/mol (hydrochloride salt). Biological Relevance: Fluorine substitution may enhance metabolic stability and receptor binding affinity compared to methyl or methoxy groups.
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine
  • Structural Differences : Substitutes the 4-methylbenzyl group with a 4-ethylbenzyl group.
  • Key Data: Molecular Weight: 269.4 g/mol. No pharmacological studies are cited in the evidence .

Analogs with Heterocyclic Modifications

[3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine Hydrobromide
  • Structural Differences : Incorporates a thiazole ring and trifluoromethylphenyl group, replacing the benzyl moiety.
  • Key Data: Pharmacological Activity: Exhibits potent anticancer activity, particularly against leukemia cells (IC50 = 7.5–8.9 μg/mL). Activity order: leukemia > hepatocarcinoma > cervical > lung carcinoma > glioblastoma > breast cancer .

Analogs with Cycloaliphatic Substituents

2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride
  • Structural Differences : Replaces the 4-methoxyphenethyl group with a cyclohexenylethyl chain.
  • Key Data: Molecular Weight: 265.82 g/mol. Relevance: The cyclohexenyl group may influence conformational flexibility and receptor interactions. No biological data are provided .

Pharmacologically Active Analogs

SR144528 (Cannabinoid Inverse Agonist)
  • Structural Differences : Contains a 4-methylbenzyl group but features a pyrazole-carboxamide core.
  • Key Data: Biological Activity: Acts as a cannabinoid CB2 receptor inverse agonist. Demonstrates the importance of the 4-methylbenzyl group in receptor binding .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Modifications Salt Form Molecular Weight (g/mol) Reported Activity/Notes
2-(4-Methoxyphenyl)ethylamine hydrobromide None (Reference Compound) Hydrobromide ~322.2 Stability/solubility optimized for APIs
(4-Fluorobenzyl)-[2-(4-methoxyphenyl)ethyl]amine hydrochloride 4-Fluorobenzyl Hydrochloride ~277.7 Enhanced metabolic stability
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine 4-Ethylbenzyl None 269.4 Increased lipophilicity
[3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-... hydrobromide Thiazole + trifluoromethylphenyl Hydrobromide ~460.3 Anticancer (IC50 = 7.5–8.9 μg/mL)
SR144528 Pyrazole-carboxamide core None ~535.9 CB2 receptor inverse agonist

Research Findings and Implications

  • Hydrobromide Salts : The hydrobromide form in both the target compound and the thiazole analog enhances aqueous solubility, critical for in vivo efficacy .
  • 4-Methyl/4-Ethyl Benzyl: Modulate lipophilicity and steric effects, influencing pharmacokinetics .
  • Therapeutic Potential: The thiazole analog’s dual cardioprotective and anticancer activities suggest that structural complexity can yield multifunctional agents, a direction worth exploring for the target compound .

Preparation Methods

Condensation of 4-Methoxyacetophenone with (S)- or (R)-α-Methylbenzylamine

  • Step 1: Imine Formation
    4-Methoxyacetophenone is refluxed with (S)- or (R)-α-methylbenzylamine in the presence of p-toluenesulfonic acid in toluene. Water formed during the reaction is azeotropically removed using a Dean-Stark apparatus over 10-12 hours to yield the imine intermediate.

  • Step 2: Catalytic Hydrogenation
    The imine is then hydrogenated using 10% Pd/C catalyst under hydrogen atmosphere (35-40°C, 10-12 hours) in ethyl acetate to produce the corresponding amine.

  • Step 3: Salt Formation
    The free amine is treated with p-toluenesulfonic acid or hydrobromic acid in appropriate solvents (e.g., ethyl acetate or isopropanol) to form the corresponding crystalline salt, such as the hydrobromide.

  • Step 4: Purification
    The salt is purified by crystallization from solvents like ethyl acetate to achieve high purity and optical activity.

This method yields the chiral amine with excellent enantiomeric excess (up to 100% e.e.) and good chemical purity (above 99%) suitable for industrial scale-up.

Alternative Biocatalytic and Asymmetric Hydroboration Methods

  • Lipase B Enzyme Catalyzed Resolution
    A biotransformation process using Lipase B enzyme catalyzes the resolution of racemic intermediates to enrich the desired enantiomer. However, this method yields only about 78% optical purity and is less suitable for commercial scale due to enzyme costs and lower purity.

  • Asymmetric Hydroboration and Amination
    Using rhodium complexes with chiral ligands such as (S)-quinap, asymmetric hydroboration of 4-methoxy-4-vinylbenzene followed by amination produces the chiral amine with high optical purity (~98%). This method, while efficient, requires complex catalysts and conditions.

Specific Preparation of [2-(4-Methoxyphenyl)ethyl](4-methylbenzyl)amine Hydrobromide

The hydrobromide salt is typically prepared by reacting the free base amine with hydrobromic acid or hydrobromic acid equivalents in a suitable solvent system, followed by crystallization to yield the pure salt.

Example Procedure (Adapted from Patent and Literature)

Step Reagents & Conditions Description Yield & Purity
1. Imine Formation 4-Methoxyacetophenone + (S)-α-methylbenzylamine, p-Toluenesulfonic acid, toluene, reflux 10-12 h, Dean-Stark trap Formation of imine intermediate with azeotropic removal of water High conversion
2. Catalytic Hydrogenation 10% Pd/C, H2 atmosphere, ethyl acetate, 35-40°C, 10-12 h Reduction of imine to amine Crude amine obtained
3. Salt Formation Hydrobromic acid (HBr) in isopropanol or ethyl acetate, 25-30°C Formation of hydrobromide salt White crystalline solid
4. Purification Crystallization from ethyl acetate or acetone Isolation of pure hydrobromide salt Yield: ~55-70%, Optical purity: 99-100% e.e.

Analytical Data and Characterization

  • Melting Point: Typically around 178-180°C for the hydrochloride salt; hydrobromide salts have similar thermal properties.
  • Optical Rotation: Specific rotation values such as [α]25D = +79° (c=0.25 in MeOH) indicate high enantiomeric purity.
  • IR Spectra: Characteristic absorption bands include N-H stretches (~3300 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹), and methoxy group vibrations (~1246 cm⁻¹).
  • Chiral Purity: Confirmed by HPLC with chiral stationary phases, often showing >99% enantiomeric excess.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Optical Purity Scalability
Condensation + Catalytic Hydrogenation + Salt Formation High purity, well-established, scalable Requires careful control of reaction conditions Up to 100% e.e. Industrial scale feasible
Lipase B Enzyme Resolution Mild conditions, biocatalytic Lower optical purity (78%), enzyme cost ~78% e.e. Limited commercial use
Asymmetric Hydroboration with Rhodium Catalyst Very high optical purity (98%) Expensive catalysts, complex setup ~98% e.e. Less common industrially

Summary and Recommendations

The most practical and industrially viable method for preparing 2-(4-Methoxyphenyl)ethylamine hydrobromide involves the condensation of 4-methoxyacetophenone with (S)- or (R)-α-methylbenzylamine, followed by catalytic hydrogenation and subsequent salt formation with hydrobromic acid. This approach delivers high yields, excellent optical purity, and is amenable to scale-up.

Alternative methods such as enzyme-catalyzed resolutions or asymmetric hydroboration offer routes to chiral amines but face challenges in scalability and cost-effectiveness.

Q & A

Q. Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Advanced optimization involves kinetic studies to identify rate-limiting steps. For instance, using continuous flow reactors (as referenced for analogous compounds) improves mixing and heat transfer, reducing side reactions like over-alkylation. Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance nucleophilic substitution efficiency. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) is critical to isolate the hydrobromide salt .

Basic: What spectroscopic techniques are used to characterize this compound?

Standard characterization includes:

  • ¹H/¹³C NMR : To confirm substituent positions on the aromatic rings and amine protons.
  • IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C–O–C stretches from the methoxy group (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
  • Elemental Analysis : Ensures correct C, H, N, Br ratios .

Q. Advanced: How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?

Advanced methods include 2D NMR (COSY, HSQC) to disentangle proton-carbon correlations. For example, NOESY can differentiate between para- and meta-substituted aromatic protons. High-resolution MS (HRMS) or X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation. Computational tools (DFT-based NMR prediction) may also aid in assigning ambiguous signals .

Basic: What biological activities are associated with this compound?

Preliminary studies on structurally similar compounds (e.g., thiazole derivatives) suggest cardioprotective and anticancer activities. For example, IC₅₀ values of 7.5–8.9 μg/mL were reported against leukemia cells (HL-60, Jurkat), with activity decreasing in solid tumors like breast (MCF-7) and lung (A549) carcinomas .

Q. Advanced: What mechanisms underlie its selective cytotoxicity in leukemia cells?

Hypotheses include preferential interaction with leukemia-specific receptors (e.g., tyrosine kinase inhibitors) or disruption of mitochondrial membrane potential. Advanced studies involve flow cytometry (apoptosis assays), RNA-seq to identify differentially expressed genes, and competitive binding assays with fluorescent probes (e.g., FITC-labeled Annexin V) .

Basic: How is stability assessed under varying storage conditions?

Stability is evaluated via accelerated degradation studies:

  • Thermal Stability : Heating at 40–60°C for 1–4 weeks, monitoring decomposition via HPLC.
  • Photostability : Exposure to UV light (ICH Q1B guidelines).
  • Humidity : Storage at 75% relative humidity to assess hydrolysis.
    The hydrobromide salt generally exhibits better stability than the free base due to reduced hygroscopicity .

Q. Advanced: What degradation pathways dominate under acidic vs. alkaline conditions?

In acidic media (pH < 3), hydrolysis of the methoxy group to phenolic derivatives may occur. Under alkaline conditions (pH > 9), oxidative degradation via Fenton-like reactions could generate quinone intermediates. LC-MS/MS is used to identify degradation products, while Arrhenius plots predict shelf-life .

Basic: How are structure-activity relationships (SAR) explored for this compound?

SAR studies involve synthesizing analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) and testing bioactivity. For example, replacing 4-methoxyphenyl with 4-chlorophenyl in analogs increased cytotoxicity against glioblastoma cells (U251) by 30% .

Q. Advanced: Can computational modeling predict optimal substituents for enhanced receptor binding?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with targets like β-adrenergic receptors. QSAR models using Hammett constants (σ) or logP values correlate substituent electronic effects with bioactivity .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste Disposal : Collect in halogenated waste containers for incineration .

Q. Advanced: How are occupational exposure limits (OELs) determined?

OELs are derived from acute toxicity data (LD₅₀ in rodents) and airborne concentration monitoring (NIOSH methods). For this compound, a provisional OEL of 0.1 mg/m³ is suggested based on structural analogs .

Advanced: How can discrepancies in reported bioactivity data be addressed?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from differences in cell culture conditions (e.g., serum concentration, passage number). Standardization via ISO-certified cell lines and MTT assay protocols (with positive controls like cisplatin) improves reproducibility. Meta-analyses using fixed/random effects models statistically reconcile conflicting data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[2-(4-Methoxyphenyl)ethyl](4-methylbenzyl)amine hydrobromide
Reactant of Route 2
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[2-(4-Methoxyphenyl)ethyl](4-methylbenzyl)amine hydrobromide

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